1-Pyridin-3-yl-1,4-diazepane

Description

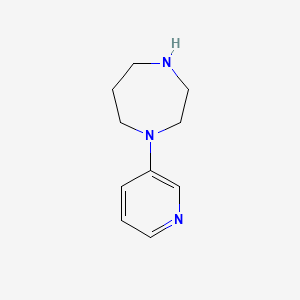

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-yl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-3-10(9-12-4-1)13-7-2-5-11-6-8-13/h1,3-4,9,11H,2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOVXXZNZSULJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443006 | |

| Record name | 1-pyridin-3-yl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223796-20-1 | |

| Record name | 1-pyridin-3-yl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-Pyridin-3-yl-1,4-diazepane

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of 1-Pyridin-3-yl-1,4-diazepane, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The 1,4-diazepane motif is a core component in a variety of biologically active compounds, and its functionalization with a pyridine ring offers valuable properties for targeting the central nervous system (CNS) and other biological systems.[1][2] This document details a robust synthetic strategy centered on palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination), offering field-proven insights into reaction optimization and execution. Furthermore, a systematic workflow for the structural confirmation and purity assessment of the final compound is presented, encompassing chromatographic and spectroscopic techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to the preparation and validation of this important molecular entity.

Part I: Synthesis Strategy & Mechanistic Rationale

The construction of the C(aryl)-N bond is the pivotal step in the synthesis of this compound. While several methods exist for N-arylation, the Buchwald-Hartwig amination stands out as the premier choice for this transformation due to its exceptional functional group tolerance, broad substrate scope, and typically high yields under relatively mild conditions.

Chosen Synthetic Pathway: Buchwald-Hartwig Amination

The proposed two-step synthesis involves:

-

Palladium-Catalyzed C-N Coupling: Reaction of a suitable N-protected 1,4-diazepane with a 3-halopyridine. Tert-butyl carbamate (Boc) is selected as the protecting group for the diazepane's secondary amine. It is stable under the basic reaction conditions of the coupling and can be cleanly removed under acidic conditions without affecting the final product.

-

Deprotection: Acid-mediated removal of the Boc group to yield the target compound.

Causality Behind Experimental Choices:

-

Why Palladium Catalysis? Palladium(0) catalysts, in conjunction with specialized phosphine ligands, can oxidatively add to the C-X bond of a halopyridine. The resulting palladium(II) complex can then coordinate with the deprotonated amine of the Boc-protected diazepane. Reductive elimination from this complex forms the desired C-N bond and regenerates the active Pd(0) catalyst, completing the catalytic cycle. This process is highly efficient and avoids the harsh conditions required for older methods like nucleophilic aromatic substitution (SNAr), which would necessitate a highly electron-deficient pyridine ring.

-

Choice of Reagents:

-

tert-butyl 1,4-diazepane-1-carboxylate: The Boc-protected starting material ensures mono-arylation occurs selectively at the unprotected secondary amine.

-

3-Bromopyridine: Bromoarenes offer a good balance of reactivity and stability for Buchwald-Hartwig reactions. While iodo-pyridines are more reactive, they are also more expensive and less stable. Chloro-pyridines are less reactive and often require more specialized, electron-rich ligands.

-

Catalyst System (Pd₂(dba)₃ / Xantphos): The combination of a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) and a bulky, electron-rich biarylphosphine ligand like Xantphos is highly effective. Xantphos's wide bite angle is well-suited for promoting the reductive elimination step, which is often rate-limiting.

-

Base (Cs₂CO₃): A moderately strong, non-nucleophilic base is required to deprotonate the N-H of the protected diazepane, allowing it to coordinate to the palladium center. Cesium carbonate is often superior due to its solubility in common organic solvents and its ability to break up catalyst aggregates.

-

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Part II: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of tert-butyl 4-(pyridin-3-yl)-1,4-diazepane-1-carboxylate

-

Vessel Preparation: To a flame-dried Schlenk flask, add cesium carbonate (2.0 mmol, 1.5 eq.). Heat the flask under vacuum and backfill with argon gas. Repeat this cycle three times.

-

Reagent Addition: To the flask, add tert-butyl 1,4-diazepane-1-carboxylate (1.33 mmol, 1.0 eq.), 3-bromopyridine (1.46 mmol, 1.1 eq.), Xantphos (0.08 mmol, 6 mol%), and Pd₂(dba)₃ (0.04 mmol, 3 mol%).

-

Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously under the argon atmosphere for 12-18 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 1:1 v/v), visualizing with a UV lamp and potassium permanganate stain. The disappearance of the starting diazepane indicates reaction completion.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 60%) to afford the title compound as a pale yellow oil or solid.

Protocol 2: Synthesis of this compound (Deprotection)

-

Vessel Preparation: In a round-bottom flask, dissolve the purified intermediate from Protocol 1 (1.0 mmol, 1.0 eq.) in dichloromethane (DCM, 5 mL).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5.0 mmol, 5.0 eq.) dropwise with stirring.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Reaction Monitoring: Monitor the deprotection by TLC (e.g., 10% Methanol in DCM with 1% NH₄OH). The disappearance of the starting material and the appearance of a new, more polar spot at the baseline indicates completion.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Purification: Dissolve the residue in a minimal amount of DCM and add saturated sodium bicarbonate (NaHCO₃) solution dropwise until the pH is > 8. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product. If necessary, further purification can be achieved via silica gel chromatography using a polar solvent system (e.g., 5-15% methanol in DCM).

Part III: Characterization & Data Validation

A rigorous characterization workflow is essential to confirm the identity, structure, and purity of the synthesized this compound.

Characterization Workflow Diagram

Caption: Systematic workflow for the analytical characterization of the final product.

Analytical Techniques & Expected Results

The successful synthesis of this compound is validated by a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the most critical technique for structural confirmation. Key diagnostic signals include:

-

Pyridine Protons: Four distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C2 of the pyridine ring will likely be a doublet of doublets or a singlet-like signal at the most downfield position. The proton at C4 will show coupling to C2 and C5, and so on.

-

Diazepane Protons: A series of complex multiplets in the aliphatic region (δ 2.8-3.8 ppm) corresponding to the seven protons of the diazepane ring. The protons on the carbons adjacent to the pyridine-substituted nitrogen (N-4) will be shifted downfield compared to the others.

-

N-H Proton: A broad singlet, typically in the δ 1.5-3.0 ppm range, which will disappear upon D₂O exchange.

-

-

¹³C NMR: The spectrum should show 10 distinct carbon signals: 5 in the aromatic region for the pyridine ring and 5 in the aliphatic region for the diazepane ring.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is ideal. The analysis should confirm the exact mass of the protonated molecule [M+H]⁺.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

This technique confirms the presence of key functional groups. Expected absorption bands include:

-

N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹.

-

Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

-

C=N and C=C Stretches: Aromatic ring stretches in the 1400-1600 cm⁻¹ region.

-

C-N Stretch: Bands in the 1250-1350 cm⁻¹ region.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Used to determine the final purity of the compound. Using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water with 0.1% TFA), the final product should appear as a single major peak, allowing for quantification of purity (ideally >95%).

-

Summary of Expected Analytical Data

| Property | Expected Value / Observation |

| Molecular Formula | C₁₀H₁₅N₃ |

| Molecular Weight | 177.25 g/mol |

| HRMS (ESI) | [M+H]⁺ calculated for C₁₀H₁₆N₃⁺: 178.1339; found: ± 5 ppm |

| ¹H NMR (CDCl₃) | δ 8.0-8.5 (m, 2H, Py-H), 7.0-7.5 (m, 2H, Py-H), 3.0-3.8 (m, 8H, diazepane-CH₂), ~2.0 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃) | δ 140-150 (aromatic C), 120-138 (aromatic CH), 45-60 (aliphatic CH₂) |

| FT-IR (thin film) | ~3350 (N-H), ~3050 (Ar C-H), ~2940, 2850 (Aliphatic C-H), ~1580, 1480 (C=C, C=N) cm⁻¹ |

| Purity (HPLC) | > 95% |

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Pyridin-3-yl-1,4-diazepane

Introduction: The Structural Imperative in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the 1,4-diazepane scaffold is a recognized "privileged structure," valued for its conformational flexibility and ability to present substituents in precise three-dimensional orientations. When functionalized with aromatic systems, such as a pyridine ring, these molecules become versatile building blocks for targeting a wide array of biological receptors. 1-Pyridin-3-yl-1,4-diazepane (Molecular Formula: C₁₁H₁₇N₃, Molecular Weight: 191.27 g/mol ) is one such compound, holding potential as a precursor for novel therapeutics.

This technical guide provides an in-depth analysis of the core analytical techniques required for the unambiguous structural confirmation and characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For researchers engaged in the synthesis, optimization, and application of such heterocyclic compounds, a mastery of their spectroscopic signatures is not merely procedural—it is fundamental to ensuring scientific integrity and advancing research with confidence. We will explore the causality behind experimental choices and provide a framework for interpreting the resulting data with expert precision.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—it provides a detailed map of the molecular framework, including atom connectivity and stereochemistry.[1][2]

Causality of Experimental Choices: NMR Protocol

The trustworthiness of NMR data begins with meticulous sample preparation. The choice of solvent is critical; it must dissolve the analyte without its own signals obscuring key regions of the spectrum.

Experimental Protocol: NMR Sample Preparation

-

Analyte Preparation: Weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds due to its excellent solubilizing power and single residual peak (δ ~7.26 ppm). If solubility is limited, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent can slightly influence the chemical shifts of protons, especially those capable of hydrogen bonding.[3]

-

Sample Formulation: Dissolve the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

-

Homogenization: Gently vortex the tube to ensure the formation of a clear, homogeneous solution before placing it in the NMR spectrometer.

¹H NMR Spectral Data: Interpretation and Assignment

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound can be logically divided into the aromatic (pyridine) and aliphatic (diazepane) regions.

-

Aromatic Region (δ 7.0 - 8.5 ppm): The protons on the pyridine ring are deshielded due to the ring current effect and the electron-withdrawing nature of the nitrogen atom.[4] Their specific shifts and coupling patterns are highly diagnostic.

-

Aliphatic Region (δ 2.5 - 4.0 ppm): The protons of the diazepane ring and the benzylic methylene bridge reside here. Protons on carbons adjacent to nitrogen atoms are shifted downfield due to the inductive effect of the nitrogen.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-2' (Pyridine) | ~8.45 | d (doublet) | ~2.0 | 1H | Most deshielded aromatic proton, adjacent to ring nitrogen and substituted carbon. |

| H-6' (Pyridine) | ~8.40 | dd (doublet of doublets) | ~4.8, 1.5 | 1H | Aromatic proton adjacent to ring nitrogen, coupled to H-5' and H-4'. |

| H-4' (Pyridine) | ~7.60 | ddd (doublet of doublets of doublets) | ~8.0, 2.0, 1.5 | 1H | Coupled to H-5', H-6', and H-2'. |

| H-5' (Pyridine) | ~7.25 | dd (doublet of doublets) | ~8.0, 4.8 | 1H | Coupled to H-4' and H-6'. |

| H-8 (CH₂-Py) | ~3.60 | s (singlet) | - | 2H | Benzylic protons adjacent to N1 and the pyridine ring; deshielded. |

| H-2, H-5 (Diazepane) | ~2.80 - 2.95 | m (multiplet) | - | 4H | Protons adjacent to both N1 and N4; complex coupling. |

| H-7, H-3 (Diazepane) | ~2.65 - 2.75 | m (multiplet) | - | 4H | Protons adjacent to N1 and N4 respectively. |

| H-6 (Diazepane) | ~1.80 | p (quintet) | ~5.5 | 2H | Central methylene group, most upfield, coupled to four adjacent protons. |

| N-H (Diazepane) | ~1.70 | br s (broad singlet) | - | 1H | Exchangeable proton on N4; signal may be broad and integration variable. |

Note: Predicted values are based on established chemical shift principles and data from analogous structures. Actual experimental values may vary slightly.

¹³C NMR Spectral Data: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. It is a crucial complement to the ¹H spectrum for complete structural verification.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2' (Pyridine) | ~149.5 | Aromatic C-H adjacent to ring nitrogen; highly deshielded. |

| C-6' (Pyridine) | ~148.0 | Aromatic C-H adjacent to ring nitrogen. |

| C-4' (Pyridine) | ~135.0 | Aromatic C-H. |

| C-3' (Pyridine) | ~134.5 | Quaternary aromatic carbon attached to the methylene bridge. |

| C-5' (Pyridine) | ~123.5 | Aromatic C-H shielded relative to other pyridine carbons. |

| C-8 (CH₂-Py) | ~59.0 | Benzylic carbon, deshielded by pyridine ring and N1. |

| C-2, C-7 (Diazepane) | ~56.5 | Carbons adjacent to N1. |

| C-3, C-5 (Diazepane) | ~48.0 | Carbons adjacent to N4. |

| C-6 (Diazepane) | ~28.0 | Central aliphatic carbon, most upfield. |

For unambiguous assignments, especially within the complex diazepane ring, 2D NMR experiments such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY confirms proton-proton couplings, while HSQC correlates each proton signal directly to its attached carbon.[2]

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight with high precision and providing structural clues through the analysis of fragmentation patterns.[5]

Causality of Experimental Choices: Ionization Method

The choice of ionization technique is dictated by the analyte's properties and the analytical goal. For a molecule like this compound, two methods are particularly relevant:

-

Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar and non-volatile molecules.[6][7] It imparts minimal energy, preserving the molecule and primarily generating the protonated molecular ion, [M+H]⁺. This is the method of choice for unequivocally confirming the molecular weight.

-

Electron Impact (EI): A "hard" ionization technique where high-energy electrons bombard the molecule, causing reproducible fragmentation.[8][9] The resulting pattern is a molecular fingerprint that is highly useful for structural elucidation and library matching. This method is chosen to probe the molecule's structural integrity and identify characteristic fragments.

Experimental Protocol: LC-MS (ESI) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass measurement).

-

Analysis Mode: Operate in positive ion mode, as the multiple nitrogen atoms are readily protonated.

-

Data Acquisition: Acquire the full scan mass spectrum. The expected primary ion will be [M+H]⁺ at m/z 192.1444 (for the monoisotopic mass C₁₁H₁₈N₃⁺).

Mass Spectrum Interpretation: Molecular Ion and Fragmentation

The mass spectrum provides two key pieces of information: the molecular weight and the fragmentation pathway, which reveals the weakest bonds and most stable fragments.

Table 3: Key Ions in the Mass Spectrum of this compound

| m/z (Value) | Ion | Ionization Method | Description |

| 192.14 | [M+H]⁺ | ESI | Protonated molecular ion. Confirms molecular weight. |

| 191.14 | [M]⁺˙ | EI | Molecular ion (radical cation). |

| 92.05 | [C₆H₆N]⁺ | EI | Pyridinylmethyl cation. A very stable and often base peak fragment resulting from benzylic cleavage. |

| 100.10 | [C₅H₁₂N₂]⁺˙ | EI | Diazepane ring radical cation after loss of the pyridinylmethyl radical. |

| 56.05 | [C₃H₆N]⁺ | EI | Common fragment from the cleavage of the diazepane ring. |

Visualization of Fragmentation Pathway

The fragmentation of this compound under Electron Impact (EI) conditions can be visualized to understand the relationships between the observed ions. The primary cleavage occurs at the benzylic C-N bond, being the most labile site, leading to the highly stable pyridinylmethyl cation.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Conclusion

The comprehensive characterization of this compound is achieved through the synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide an exhaustive map of the proton and carbon frameworks, confirming atom connectivity and the integrity of both the pyridine and diazepane ring systems. Mass spectrometry, particularly through the complementary use of soft (ESI) and hard (EI) ionization techniques, validates the molecular weight and reveals a predictable fragmentation pattern dominated by a stable pyridinylmethyl cation. Together, these datasets form a self-validating system, providing the authoritative analytical proof required for researchers, scientists, and drug development professionals to utilize this compound with confidence in their research endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. emerypharma.com [emerypharma.com]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. bitesizebio.com [bitesizebio.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 8. pharmafocuseurope.com [pharmafocuseurope.com]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

A Comprehensive Guide to the Crystal Structure Analysis of 1-Pyridin-3-yl-1,4-diazepane: From Synthesis to Structural Elucidation

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the complete workflow for determining the three-dimensional atomic structure of 1-Pyridin-3-yl-1,4-diazepane. As a novel molecular entity, its precise structural characterization is paramount for understanding its physicochemical properties, potential biological activity, and for rational drug design. This guide provides not only the procedural steps but also the underlying scientific rationale, reflecting field-proven insights into small-molecule crystallography.

Introduction: The "Why" and "How" of Structural Elucidation

The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous psychoactive drugs, including diazepam.[1] Its conformational flexibility and ability to present substituents in specific three-dimensional orientations make it a valuable building block. The introduction of a pyridinyl group, as in this compound (Molecular Formula: C₁₁H₁₇N₃[2]), introduces a key hydrogen bond acceptor and a potential site for aromatic interactions, significantly influencing its potential as a therapeutic agent.

While spectroscopic methods like NMR and mass spectrometry can confirm the compound's constitution, only single-crystal X-ray diffraction (SCXRD) can provide unambiguous, high-resolution information on its solid-state conformation, bond lengths, bond angles, and intermolecular packing interactions.[3][4] This guide outlines the prospective journey of taking this compound from a conceptual molecule to a fully refined and validated crystal structure.

Part I: Synthesis and the Art of Crystallization

The foundation of any successful crystallographic analysis is a pure, crystalline sample. This section details the synthesis of the target compound and the critical, often iterative, process of growing high-quality single crystals.

Proposed Synthesis of this compound

The synthesis of the title compound can be efficiently achieved via a nucleophilic substitution reaction. A plausible and robust method involves the N-alkylation of 1,4-diazepane with a suitable 3-pyridinylmethyl halide.

-

Reactant Preparation: To a solution of 1,4-diazepane (1.2 equivalents) in anhydrous acetonitrile (ACN) in a round-bottom flask, add potassium carbonate (K₂CO₃) (2.5 equivalents) as a base.

-

Addition of Alkylating Agent: While stirring at room temperature, add a solution of 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in ACN dropwise over 15 minutes. The use of a slight excess of the diazepane minimizes the potential for dialkylation.

-

Reaction: Heat the mixture to 60°C and allow it to react for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and purify by flash column chromatography on silica gel, using a gradient elution of DCM and methanol (e.g., 100:0 to 95:5) to isolate the pure product.

-

Characterization: Confirm the identity and purity of the resulting oil or solid by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding to crystallization trials.[5][6]

The Crystallization Imperative: Generating X-ray Quality Crystals

Obtaining diffraction-quality crystals is often the most challenging step in the process.[7] The goal is to create a supersaturated solution from which the molecule can slowly precipitate into a highly ordered, single-crystal lattice.[8] This requires screening various solvents and techniques.

-

Solubility Screening: Begin by testing the solubility of a few milligrams of purified this compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene) to identify suitable candidates for crystallization. An ideal solvent is one in which the compound is moderately soluble.

-

Set Up Crystallization Trials: Employ the following standard techniques in parallel.[8]

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol) in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free area.[9]

-

Vapor Diffusion (Liquid-Vapor): Dissolve the compound in a small amount of a relatively high-boiling point solvent (e.g., methanol) and place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., diethyl ether). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[8][10]

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol) at an elevated temperature. Seal the container and place it in an insulated vessel (like a Dewar flask filled with warm water) to allow for very slow cooling to room temperature.[11]

-

Caption: Common crystallization methods for small molecules.

Table 1: Common Solvents for Crystallization Screening

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |

| Hexane | 69 | 1.9 | Non-polar, often used as an anti-solvent. |

| Toluene | 111 | 2.4 | Aromatic, can engage in π-stacking. |

| Dichloromethane | 40 | 9.1 | Good solvent, but high volatility. |

| Acetone | 56 | 21 | Polar aprotic, versatile solvent. |

| Ethyl Acetate | 77 | 6.0 | Medium polarity, common choice. |

| Isopropanol | 82 | 18 | Polar protic, good for slow cooling. |

| Ethanol | 78 | 24.5 | Polar protic, often yields good crystals. |

| Methanol | 65 | 33 | Highly polar, good for dissolving polar compounds. |

Part II: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable crystal is obtained, the next step is to analyze it using an X-ray diffractometer to collect the diffraction data.

Crystal Selection and Mounting

The quality of the diffraction data is directly dependent on the quality of the crystal.[12]

-

Selection: Under a polarizing microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or defects. An ideal size is typically between 0.1 and 0.3 mm in all dimensions.[4]

-

Mounting: Carefully pick up the selected crystal using a cryo-loop or a glass fiber coated with a small amount of paratone-N oil.

-

Goniometer Head: Attach the loop/fiber to a magnetic base on a goniometer head.

-

Centering: Mount the goniometer head on the diffractometer and carefully adjust its position to ensure the crystal is perfectly centered in the X-ray beam.[13]

Data Acquisition

The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector.[13]

-

Instrument Setup: Use a modern single-crystal diffractometer, such as a Bruker D8 VENTURE, equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.[14]

-

Cryo-cooling: Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher quality data.

-

Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the lattice symmetry, the instrument software (e.g., Bruker APEX) will calculate an optimal strategy to collect a complete dataset, ensuring high redundancy and coverage of all unique reflections.[14]

-

Data Integration and Scaling: After collection, the raw diffraction images are processed. The intensity of each reflection is integrated, and corrections are applied for factors like Lorentz-polarization effects and absorption.

References

- 1. Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Conference [academicresearchlibrary.com]

- 6. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sptlabtech.com [sptlabtech.com]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. depts.washington.edu [depts.washington.edu]

- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

"physicochemical properties of 1-Pyridin-3-yl-1,4-diazepane"

An In-depth Technical Guide to the Physicochemical Properties of 1-Pyridin-3-yl-1,4-diazepane

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are fundamental building blocks for the design of novel therapeutic agents. Among these, the this compound moiety has emerged as a structure of significant interest. It is particularly relevant in the development of drugs targeting the central nervous system (CNS), with potential applications in designing ligands for serotonin and dopamine receptors to treat conditions like depression, schizophrenia, and Parkinson's disease.[1] The inherent structural features of this compound, which combine a basic pyridine ring with a flexible diazepane system, suggest a favorable profile for crossing the blood-brain barrier, a critical hurdle for CNS-active drugs.[1]

The journey of a candidate molecule from a laboratory curiosity to a clinical therapeutic is fundamentally governed by its physicochemical properties.[2] These characteristics—including lipophilicity, ionization state (pKa), and aqueous solubility—dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, thereby influencing its efficacy, safety, and formulation.[3][4][5] Understanding and optimizing these properties at the earliest stages of drug discovery is paramount to mitigating the risk of late-stage attrition and reducing development costs.[3]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core physicochemical properties of this compound. It moves beyond a simple data sheet by delving into the causality behind experimental choices and presenting detailed, field-proven protocols for the empirical determination of these critical parameters. Each protocol is designed as a self-validating system, ensuring the generation of robust and reliable data essential for informed decision-making in any drug discovery pipeline.

Molecular Profile of this compound

A foundational understanding of a molecule begins with its basic structural and computed properties. These values provide an initial in silico assessment that guides subsequent experimental work. The data for this compound and its closely related isomers are summarized below.

| Property | Value | Source |

| Chemical Structure | (See Figure 1) | - |

| IUPAC Name | 1-(Pyridin-3-yl)-1,4-diazepane | - |

| CAS Number | 223796-20-1 | [1][6] |

| Molecular Formula | C₁₀H₁₅N₃ | [1] |

| Molecular Weight | 177.25 g/mol | [1][7] |

| Computed LogP (XLogP3) | 0.7 (for isomer 1-(Pyridin-4-yl)-1,4-diazepane) | [7] |

| Topological Polar Surface Area (TPSA) | 28.2 Ų (for isomer 1-(Pyridin-4-yl)-1,4-diazepane) | [7] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

| Rotatable Bonds | 1 (for isomer 1-(Pyridin-4-yl)-1,4-diazepane) | [7] |

| Boiling Point | 324.5°C at 760 mmHg | [1] |

Note: Some computational data is derived from the closely related and structurally similar isomer, 1-(Pyridin-4-yl)-1,4-diazepane, as direct computed values for the 3-yl isomer are not consistently available in public databases.

Figure 1: Chemical Structure of this compound

Lipophilicity (LogP)

Theoretical Context

Lipophilicity is a critical physicochemical property that describes a molecule's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[4] It is quantified by the partition coefficient (P), typically measured between n-octanol and water, and expressed in a logarithmic scale as LogP.[9]

LogP = log₁₀ ([solute]ₙ₋ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[9][10] This parameter profoundly influences a drug's ability to cross biological membranes, bind to target proteins, and its overall ADME profile.[11] While high lipophilicity can enhance target binding, it may also lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[4] A LogP value below 5 is one of the key tenets of Lipinski's "Rule of Five," a guideline for assessing the drug-likeness of a molecule for oral bioavailability.[12] The computed value of ~0.7 for a close isomer suggests this compound is relatively balanced, with a slight hydrophilic character.[7]

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the traditional "gold standard" for LogP determination due to its direct measurement of the partitioning equilibrium.[9][13]

Methodology:

-

Solvent Preparation: Prepare a phosphate buffer solution at a pH where the compound is predominantly in its neutral (un-ionized) form. Saturate this buffer with n-octanol by mixing them vigorously and allowing the phases to separate. Similarly, saturate n-octanol with the aqueous buffer. This pre-saturation is critical to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer.

-

Equilibration: Shake the vessel for a sufficient period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach partitioning equilibrium between the two phases.

-

Phase Separation: Allow the mixture to stand undisturbed until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to accelerate this process and ensure a clean separation.

-

Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14]

-

Calculation: Calculate the LogP value using the formula provided above. The experiment should be repeated at least in triplicate to ensure reproducibility.

Acidity and Basicity (pKa)

Theoretical Context

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa refers to the acidity of its conjugate acid. The molecule possesses three nitrogen atoms—one on the pyridine ring and two within the diazepane ring—each capable of being protonated. Therefore, it is expected to have multiple pKa values corresponding to these different basic centers.

The ionization state of a molecule at physiological pH (~7.4) is dictated by its pKa value(s). This is fundamentally important as the charged (ionized) and neutral forms of a drug exhibit vastly different properties.[5] The ionized form is typically more water-soluble, while the neutral form is more lipid-soluble and thus more likely to permeate cell membranes.[5] An accurate determination of pKa is therefore essential for predicting solubility, absorption, and receptor binding interactions, which are often charge-dependent.[2]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is effective for compounds that possess a chromophore and whose UV-Vis absorbance spectrum changes upon ionization.[15] The pyridine ring in the molecule makes it a suitable candidate for this technique.

Methodology:

-

Instrument Setup: Calibrate a UV-Vis spectrophotometer according to the manufacturer's instructions.

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 12). The pH of each buffer must be accurately measured with a calibrated pH meter.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Spectral Scan: First, record the full UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 12) to identify the wavelength (λ) of maximum absorbance difference between the fully protonated and fully deprotonated species.

-

Data Collection: Prepare a series of samples by adding a small, constant amount of the stock solution to each buffer solution. Measure the absorbance of each sample at the predetermined wavelength (λ).

-

Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.[13]

-

pKa Determination: The inflection point of the sigmoid curve corresponds to the pKa value, where the concentrations of the protonated and deprotonated species are equal.[13] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation. If multiple ionizations occur, the data may show multiple sigmoid transitions.

Aqueous Solubility

Theoretical Context

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is a cornerstone of drug development, as a compound must be in solution to be absorbed from the gastrointestinal tract and distributed throughout the body.[16] Poor aqueous solubility can lead to low and erratic bioavailability, hindering clinical development.[17]

Solubility can be assessed in two primary ways:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in an aqueous buffer. It's a high-throughput method used for early-stage screening.[17][18][19]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a solvent. It is a more time-consuming but accurate measurement, considered the "gold standard" for lead optimization and formulation stages.[17][18]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol determines the equilibrium solubility, providing the most accurate and relevant value for formulation and biopharmaceutical assessment.

Methodology:

-

System Preparation: Prepare the relevant aqueous medium (e.g., purified water, or more physiologically relevant, phosphate-buffered saline at pH 7.4).

-

Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous medium. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution was achieved.

-

Equilibration: Seal the vial and agitate it (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To remove all undissolved solids, filter the solution through a low-binding filter (e.g., a 0.22 µm PVDF filter) or centrifuge at high speed and carefully collect the supernatant.

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[17]

-

Result Expression: Express the solubility in units such as mg/mL or µM. The experiment should be performed in triplicate.

Conclusion

This compound is a promising scaffold for medicinal chemistry, particularly in the pursuit of CNS-active agents. This guide has outlined the critical physicochemical properties—lipophilicity, pKa, and aqueous solubility—that will govern its behavior as a potential drug candidate. While in silico predictions provide valuable initial estimates, they are not a substitute for rigorous experimental determination. The protocols detailed herein represent robust, industry-standard methodologies for generating the high-quality data required for successful drug discovery and development. A thorough understanding and empirical validation of these properties will empower researchers to optimize molecular design, predict in vivo performance, and ultimately increase the probability of advancing effective and safe therapeutics.

References

- 1. 1-(Pyridin-3-yl)-1,4-diazepane [myskinrecipes.com]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. fiveable.me [fiveable.me]

- 6. This compound | 223796-20-1 [amp.chemicalbook.com]

- 7. 1-(Pyridin-4-YL)-1,4-diazepane | C10H15N3 | CID 2760508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. acdlabs.com [acdlabs.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. pharmajournal.net [pharmajournal.net]

- 17. Aqueous Solubility Assay - Enamine [enamine.net]

- 18. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 19. pubs.acs.org [pubs.acs.org]

Whitepaper: A Strategic Framework for the Initial Biological Evaluation of 1-Pyridin-3-yl-1,4-diazepane

Abstract: The 1,4-diazepane scaffold is recognized as a privileged structure in medicinal chemistry, integral to numerous biologically active agents.[1][2] Its conformational flexibility allows for intricate interactions with a variety of biological targets.[1] This guide presents a comprehensive, in-depth framework for the initial biological screening of a novel derivative, 1-Pyridin-3-yl-1,4-diazepane. Moving beyond a simple checklist of assays, this document elucidates the causal logic behind the experimental sequence, establishing a self-validating cascade designed to efficiently characterize the compound’s therapeutic potential and de-risk its development profile. We will detail the foundational physicochemical and in vitro ADME profiling, followed by a tiered approach to assessing cellular toxicity and target engagement.

Part 1: Foundational Characterization - The Physicochemical and ADME Baseline

Rationale for Prioritization: Before committing resources to extensive biological assays, it is imperative to establish the fundamental "drug-likeness" of this compound. Poor physicochemical properties are a primary cause of attrition in drug development.[3] Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics allows for the early identification of liabilities such as poor solubility or rapid metabolism, which can halt a program or necessitate significant medicinal chemistry efforts to overcome.[4][5] This proactive approach reduces the risk of costly late-stage failures.[4]

Physicochemical Property Profiling

These initial assays determine if the compound is tractable for further testing and provide essential data for interpreting subsequent biological assays.[6][7]

-

Aqueous Solubility: This is a critical first step. A compound that cannot dissolve in aqueous media will likely have poor absorption and be challenging to formulate for in vitro assays.[8] We will employ a high-throughput kinetic solubility assay using nephelometry.

-

Lipophilicity (LogD): The octanol-water distribution coefficient at physiological pH (7.4) is a key predictor of permeability, protein binding, and overall ADME profile.[8] Excessively high lipophilicity can be associated with toxicity and poor metabolic stability.[9] A chromatographic LogD method will be used for rapid assessment.[8]

-

Chemical Stability: The compound's stability in the assay buffer and solvent (DMSO) must be confirmed to ensure that the observed biological effects are due to the parent molecule and not a degradant. This is achieved by incubating the compound under relevant conditions and quantifying its concentration over time via LC-MS.

Table 1: Hypothetical Physicochemical Data for this compound

| Parameter | Assay Method | Result | Interpretation |

| Kinetic Solubility (pH 7.4) | Nephelometry | 75 µM | Sufficient for most initial in vitro assays. |

| Lipophilicity (LogD at pH 7.4) | Chromatographic | 2.8 | Within a favorable range for potential oral absorption and cell permeability.[9] |

| Buffer Stability (24h, 37°C) | LC-MS Quantification | >98% Remaining | Stable under typical assay conditions. |

Core In Vitro ADME Assays

This panel of assays provides a snapshot of how the compound is likely to behave in vivo.[10]

-

Metabolic Stability: The liver is the primary site of drug metabolism.[8] By incubating the compound with liver microsomes (containing Phase I enzymes like Cytochrome P450s) and hepatocytes (containing both Phase I and Phase II enzymes), we can estimate its intrinsic clearance.[5][8] A short half-life may predict poor oral bioavailability.[4]

-

CYP450 Inhibition: Inhibition of major Cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9) is a major cause of drug-drug interactions (DDIs).[10] This is a critical safety screen.

-

Plasma Protein Binding (PPB): Only the unbound fraction of a drug is free to interact with its target.[11] High PPB can limit efficacy. Rapid Equilibrium Dialysis (RED) is a standard method for this assessment.[10]

-

Cell Permeability: The Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[8] It assesses a compound's potential for oral absorption and can also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[8]

Diagram 1: Initial ADME & Physicochemical Screening Workflow

This diagram illustrates the logical flow from fundamental property assessment to a go/no-go decision for more complex biological screening.

References

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 5. In Vitro ADME Assays [conceptlifesciences.com]

- 6. fiveable.me [fiveable.me]

- 7. What are the physicochemical properties of drug? [lookchem.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. admescope.com [admescope.com]

An In-depth Technical Guide to the Predicted Pharmacokinetics and ADME Profile of 1-Pyridin-3-yl-1,4-diazepane

Disclaimer: Publicly available experimental data on the pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 1-Pyridin-3-yl-1,4-diazepane is limited. This guide, therefore, presents a predictive analysis based on the molecule's structural characteristics, established principles of medicinal chemistry, and data from structurally analogous compounds. The experimental protocols described herein represent the standard industry approach to definitively determine these properties.

Introduction

This compound is a small molecule featuring a pyridine ring linked to a saturated seven-membered diazepine ring. Such scaffolds are of significant interest in medicinal chemistry. Pyridine rings are prevalent in numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding and their susceptibility to metabolic modification, which can be tailored to optimize pharmacokinetic properties.[1][2][3] The 1,4-diazepine core is also a "privileged structure" in drug discovery, known for its conformational flexibility that allows for interaction with a variety of biological targets.[4] However, this flexibility and the presence of two nitrogen atoms can also present metabolic stability challenges.[5]

Understanding the ADME profile of a drug candidate like this compound is critical for its development. Early assessment of these properties helps to de-risk candidates by identifying potential liabilities such as poor absorption or rapid metabolism, thereby guiding more efficient lead optimization.[6][7][8][9] This guide provides a predictive overview of the likely ADME characteristics of this compound and outlines the experimental workflows required for their empirical validation.

Physicochemical Properties and Predicted Absorption

The absorption of an orally administered drug is heavily influenced by its physicochemical properties, such as solubility, lipophilicity (LogP/LogD), and permeability.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Implication for Absorption |

| Molecular Weight | ~177.25 g/mol | Favorable for passive diffusion (Lipinski's Rule of 5) |

| LogP | Low to moderate | Suggests a balance between aqueous solubility and membrane permeability |

| Topological Polar Surface Area (TPSA) | ~28 Ų | Favorable for good oral absorption |

| pKa | Basic (due to diazepine and pyridine nitrogens) | Ionization in the stomach may reduce absorption there, favoring absorption in the more neutral pH of the intestine. |

In silico predictions suggest that this compound possesses drug-like properties conducive to good oral absorption.[10][11][12] Its low molecular weight and TPSA are generally associated with favorable permeability. However, its basic nature means that its charge state will vary throughout the gastrointestinal tract, which will impact its absorption profile.

Experimental Protocol for Determining Solubility and Permeability

A standard approach to experimentally determine absorption characteristics involves a cascade of in vitro assays.[6][13]

Workflow for In Vitro Absorption Assessment

Caption: In vitro workflow for assessing drug absorption potential.

Step-by-Step Protocols:

-

Aqueous Solubility:

-

Kinetic Solubility: The compound is added to a buffered aqueous solution from a concentrated DMSO stock. After a short incubation, the solution is filtered, and the concentration of the dissolved compound is measured by LC-MS/MS. This provides a rapid assessment of solubility for initial screening.

-

Thermodynamic Solubility: An excess of the solid compound is equilibrated in a buffered solution for an extended period (e.g., 24-48 hours). The saturated solution is then filtered and analyzed to determine the true equilibrium solubility.

-

-

Permeability Assessment:

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses passive diffusion. A synthetic membrane coated with a lipid solution separates a donor compartment (containing the drug) from an acceptor compartment. The rate of drug appearance in the acceptor compartment is measured to determine permeability.

-

Caco-2 Permeability Assay: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelium.[14][15] The compound is added to either the apical (top) or basolateral (bottom) side of the monolayer. The rate of its appearance on the opposite side is measured. This assay can identify if the compound is a substrate for efflux transporters (e.g., P-glycoprotein) by comparing permeability in both directions.

-

Predicted Distribution

Distribution describes how a drug reversibly leaves the bloodstream and enters the tissues. Key parameters include plasma protein binding (PPB) and the volume of distribution (Vd).

-

Plasma Protein Binding (PPB): The basic nitrogens in this compound suggest it may bind to plasma proteins like albumin and alpha-1-acid glycoprotein. Moderate binding is anticipated. High PPB would mean less free drug is available to exert its pharmacological effect.

-

Volume of Distribution (Vd): Due to its predicted lipophilicity and basic nature, the compound is likely to distribute into tissues, resulting in a Vd greater than the volume of total body water.

Experimental Protocol for Determining Distribution Characteristics

Workflow for In Vitro and In Vivo Distribution Studies

Caption: Experimental workflow to determine drug distribution.

Step-by-Step Protocols:

-

Plasma Protein Binding (Rapid Equilibrium Dialysis - RED):

-

A RED device consists of two chambers separated by a semi-permeable membrane.

-

Plasma containing the test compound is added to one chamber, and buffer is added to the other.

-

The device is incubated until equilibrium is reached.

-

The concentrations of the compound in both chambers are measured by LC-MS/MS to calculate the fraction unbound.

-

-

Blood-to-Plasma Ratio:

-

The compound is incubated with fresh whole blood.

-

After incubation, the blood is centrifuged to separate the plasma.

-

The concentration of the compound in the plasma and in the whole blood lysate is measured to determine if the compound preferentially partitions into red blood cells.

-

-

In Vivo Pharmacokinetic Study:

-

The compound is administered intravenously (IV) to a group of laboratory animals (e.g., rats).[16][17]

-

Blood samples are collected at various time points.

-

The concentration of the drug in plasma is measured over time.

-

Pharmacokinetic software is used to calculate the Vd from the plasma concentration-time curve.

-

Predicted Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, typically to make it more water-soluble for excretion. This is a critical area for this compound due to its heterocyclic nature. Saturated heterocycles are often susceptible to metabolism at positions adjacent to the heteroatom.[18]

Predicted Metabolic Pathways:

-

Pyridine Ring Metabolism: The pyridine ring is a known target for cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is a major drug-metabolizing enzyme in humans.[1][2]

-

N-oxidation: The pyridine nitrogen can be oxidized to form an N-oxide metabolite.

-

Hydroxylation: The pyridine ring can be hydroxylated at various positions.

-

-

Diazepane Ring Metabolism: The 1,4-diazepane ring presents several potential metabolic soft spots.

-

N-dealkylation: Cleavage of the bond between the pyridine ring and the diazepine nitrogen is a plausible pathway.

-

Oxidation: Carbon atoms alpha to the nitrogen atoms in the diazepine ring are susceptible to hydroxylation.

-

Ring Opening: Oxidative mechanisms could potentially lead to the opening of the seven-membered ring.

-

Predicted Metabolic Pathways of this compound

Caption: Predicted metabolic pathways for this compound.

Experimental Protocol for Metabolic Profiling

-

Metabolic Stability Assays:

-

Liver Microsomes: The compound is incubated with liver microsomes (which contain CYP enzymes) and NADPH (a cofactor). The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance.

-

Hepatocytes: Incubating the compound with cryopreserved hepatocytes provides a more complete picture of metabolism, as it includes both Phase I (e.g., CYP-mediated) and Phase II (conjugation) metabolic pathways.

-

-

Metabolite Identification:

-

Following incubation with hepatocytes or microsomes, the samples are analyzed using high-resolution mass spectrometry (HRMS).

-

The masses of potential metabolites are identified, and their structures are elucidated through fragmentation analysis (MS/MS).

-

-

CYP Reaction Phenotyping:

-

To identify which specific CYP enzymes are responsible for metabolism, the compound is incubated with a panel of recombinant human CYP enzymes or with human liver microsomes in the presence of specific CYP inhibitors.[6]

-

Predicted Excretion

Excretion is the final removal of the drug and its metabolites from the body. The route of excretion depends on the physicochemical properties of the parent drug and its metabolites.

-

Renal Excretion: The parent compound, being a small molecule, may undergo some degree of renal excretion. The polar, water-soluble metabolites (e.g., N-oxides, hydroxylated products, and conjugates) are likely to be primarily cleared by the kidneys.

-

Fecal Excretion: Less polar metabolites or parent drug that is not absorbed may be excreted in the feces.

Experimental Protocol for Excretion Studies

The definitive method for determining excretion pathways is an in vivo mass balance study, often conducted using a radiolabeled version of the compound.

-

Mass Balance Study:

-

A radiolabeled version of this compound (e.g., with ¹⁴C) is synthesized.

-

The radiolabeled compound is administered to laboratory animals (e.g., rats).[19]

-

Urine and feces are collected over several days until most of the radioactivity has been recovered.

-

The total radioactivity in the collected samples is measured to determine the primary route of excretion.

-

The samples can be further analyzed by radio-HPLC and mass spectrometry to identify the metabolites present in urine and feces.

-

Integrated Pharmacokinetic (PK) Profile

The interplay of ADME processes determines the overall pharmacokinetic profile of a drug, including its half-life (t½), clearance (CL), and bioavailability (F).

-

Clearance: Based on the predicted susceptibility to metabolism, this compound is likely to be a moderate to high-clearance compound, primarily cleared by hepatic metabolism.

-

Half-Life: The half-life will be dependent on both its clearance and volume of distribution. A short to moderate half-life is predicted.

-

Oral Bioavailability: While absorption is predicted to be good, significant first-pass metabolism in the liver could reduce oral bioavailability.

In Vivo Pharmacokinetic Study Design

A comprehensive in vivo PK study in a preclinical species is essential to determine these key parameters.[17][20][21]

-

Study Design:

-

Groups: Two groups of animals (e.g., Sprague-Dawley rats) are used.

-

Group 1 (IV): Receives an intravenous bolus dose. This allows for the determination of clearance and volume of distribution.

-

Group 2 (PO): Receives an oral gavage dose.

-

-

Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) after dosing.

-

Analysis: Plasma is harvested, and the concentration of this compound is quantified using a validated LC-MS/MS method.

-

Parameter Calculation:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vd, t½) are calculated using non-compartmental analysis software.

-

Oral bioavailability (F) is calculated as: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

-

Conclusion

This guide presents a scientifically grounded, predictive assessment of the ADME and pharmacokinetic profile of this compound. The molecule is predicted to have favorable absorption characteristics but may be susceptible to significant hepatic metabolism, primarily via oxidation of both the pyridine and diazepine rings. This could result in moderate to high clearance and potentially limited oral bioavailability due to first-pass effects.

The outlined experimental protocols provide a clear and robust roadmap for the empirical determination of the compound's true pharmacokinetic profile. Executing this testing cascade is a critical next step in evaluating the potential of this compound as a viable drug candidate. The insights gained will be invaluable for establishing dose-response relationships, predicting human pharmacokinetics, and guiding any necessary structural modifications to optimize its drug-like properties.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. benthamscience.com [benthamscience.com]

- 5. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 8. In Vitro ADME Assays [conceptlifesciences.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization and Biological Evaluation of Substituted Pyridine Based Benzo-thiazol Derivatives: In Silico Calculations and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 14. Experimental models for predicting drug absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro - Wikipedia [en.wikipedia.org]

- 16. selvita.com [selvita.com]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. bioivt.com [bioivt.com]

- 20. probiocdmo.com [probiocdmo.com]

- 21. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-Pyridin-3-yl-1,4-diazepane

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known for yielding compounds with significant central nervous system (CNS) activity. This technical guide outlines a comprehensive, multi-tiered strategy for the elucidation of the mechanism of action (MoA) of a novel compound, 1-Pyridin-3-yl-1,4-diazepane. We present a logical progression of experiments, from broad, unbiased target identification to specific in vivo validation, designed to build a robust understanding of the compound's pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the strategic rationale behind each experimental choice. Our approach is grounded in the principles of scientific integrity, ensuring that the data generated at each stage informs and validates the next, culminating in a well-supported MoA hypothesis.

Introduction: The Therapeutic Potential of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a core component of numerous biologically active compounds, demonstrating a wide array of pharmacological activities including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1][2] Its structural flexibility allows for the synthesis of diverse derivatives with the potential to interact with a variety of biological targets. The subject of this guide, this compound, incorporates a pyridine ring, a common motif in CNS-active drugs, suggesting a potential for interaction with neurological targets. The critical first step in the development of any novel compound is to understand its mechanism of action—how it interacts with biological systems to produce its effects. This guide provides a systematic and rigorous framework for achieving this understanding.

Phase I: Unbiased Target Identification

The initial phase of MoA studies should be broad and unbiased to avoid premature hypothesis-driven limitations. The goal is to identify the primary molecular target(s) of this compound without prior assumptions.

Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful technique for identifying direct target engagement in a cellular context.[3][4][5][6] It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Experimental Workflow:

Caption: CETSA workflow for target identification.

Protocol: High-Throughput CETSA with Mass Spectrometry (CETSA-MS)

-

Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) to 80-90% confluency.

-

Compound Treatment: Treat cells with this compound (e.g., at 10 µM) or vehicle (DMSO) for 1 hour.

-

Thermal Challenge: Aliquot treated cells and heat individual aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling.

-

Lysis: Lyse the cells using freeze-thaw cycles.

-

Fractionation: Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by ultracentrifugation.

-

Sample Preparation for MS: Prepare the soluble fractions for proteomic analysis (e.g., trypsin digestion, tandem mass tag labeling).

-

LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Identify proteins that show a significant thermal shift in the drug-treated samples compared to the vehicle controls.

Kinome Profiling

Rationale: Many CNS-active drugs target protein kinases.[7] A broad kinome scan will reveal if this compound has any kinase inhibitory activity.

Protocol: Radiometric Kinase Assay Panel

-

Compound Submission: Submit this compound to a commercial kinome profiling service (e.g., Reaction Biology, Eurofins Discovery).[2][8]

-

Screening: The compound will be screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >400).

-

Assay Principle: The assay typically measures the transfer of radiolabeled phosphate from ATP to a substrate peptide by the kinase.

-

Data Analysis: Results are expressed as the percentage of remaining kinase activity compared to a vehicle control. Significant inhibition (e.g., >50%) flags a potential kinase target.

| Hypothetical Phase I Data Summary | Result | Implication |

| CETSA-MS | Significant thermal stabilization of the Serotonin Transporter (SERT) and Dopamine Transporter (DAT). | Suggests direct binding to these monoamine transporters. |

| Kinome Profiling | No significant inhibition of any kinases in the panel (<10% inhibition at 10 µM). | Unlikely to be a primary kinase inhibitor. |

Phase II: Target Validation and Characterization

Based on the hypothetical results from Phase I, we will now focus on validating the interaction of this compound with SERT and DAT.

Radioligand Binding Assays

Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[9][10][11] We will determine the binding affinity (Ki) of our compound for SERT and DAT.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human SERT or DAT.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT) at a concentration near its Kd, and a range of concentrations of this compound.

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.

| Hypothetical Binding Affinity Data | SERT (Ki, nM) | DAT (Ki, nM) | Selectivity (DAT Ki / SERT Ki) |

| This compound | 15.2 | 158.5 | 10.4 |

| Citalopram (Control) | 1.8 | >10,000 | >5,500 |

| GBR-12909 (Control) | 250 | 5.5 | 0.022 |

Functional Assays: Neurotransmitter Uptake

Rationale: After confirming binding, it is crucial to determine the functional consequence of this interaction. A neurotransmitter uptake assay will reveal whether this compound inhibits or enhances the function of SERT and DAT.[12][13][14][15][16]

Experimental Workflow:

Caption: Neurotransmitter uptake assay workflow.

Protocol: [³H]Neurotransmitter Uptake Assay

-

Cell Plating: Plate HEK293 cells expressing human SERT or DAT in 96-well plates.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound or control inhibitors (e.g., Citalopram for SERT, GBR-12909 for DAT).

-

Uptake Initiation: Add [³H]Serotonin or [³H]Dopamine to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the amount of transported radiolabel using a scintillation counter.

-

Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.

| Hypothetical Functional Uptake Data | SERT (IC50, nM) | DAT (IC50, nM) |

| This compound | 45.8 | 480.2 |

The functional data corroborates the binding data, indicating that this compound is a more potent inhibitor of serotonin reuptake than dopamine reuptake.

Phase III: In Vivo Target Engagement and Pharmacodynamic Effects

This phase aims to confirm that the compound reaches its target in the brain and elicits a measurable physiological response consistent with its in vitro MoA.

In Vivo Microdialysis

Rationale: Microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[17][18][19][20][21] If this compound inhibits SERT and DAT in vivo, we expect to see an increase in extracellular serotonin and dopamine levels.

Protocol: In Vivo Microdialysis in Rats

-

Probe Implantation: Surgically implant microdialysis probes into relevant brain regions, such as the prefrontal cortex or nucleus accumbens, of anesthetized rats.

-

Recovery: Allow the animals to recover from surgery.

-

Perfusion and Baseline Collection: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

-

Neurotransmitter Analysis: Analyze the concentration of serotonin and dopamine in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Behavioral Pharmacology

Rationale: Based on the in vitro profile (SERT > DAT inhibition), this compound may have antidepressant or anxiolytic-like properties. We will use established behavioral models to test these hypotheses.

Protocol: Forced Swim Test (FST) for Antidepressant-like Activity [22][23][24][25]

-

Animal Acclimation: Acclimate mice to the testing room.

-

Drug Administration: Administer this compound, a positive control (e.g., fluoxetine), or vehicle to different groups of mice.

-

Test Procedure: Place each mouse in a cylinder of water from which it cannot escape. Record the session (typically 6 minutes).

-

Behavioral Scoring: Score the duration of immobility in the last 4 minutes of the test. A significant decrease in immobility time is indicative of an antidepressant-like effect.